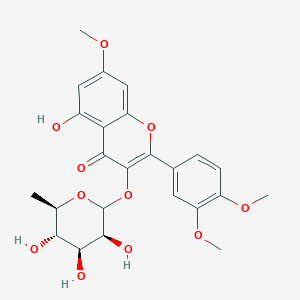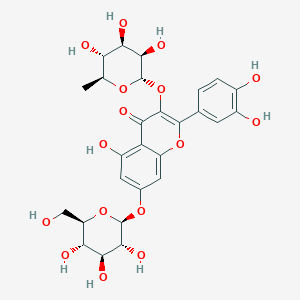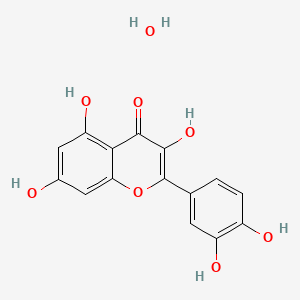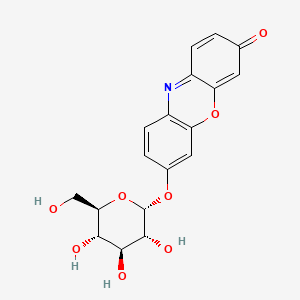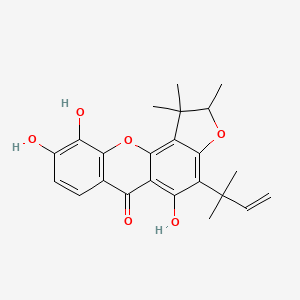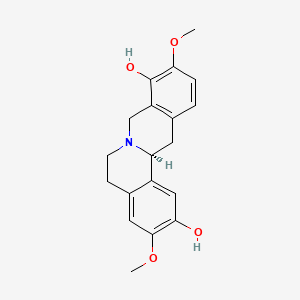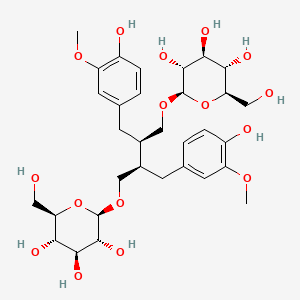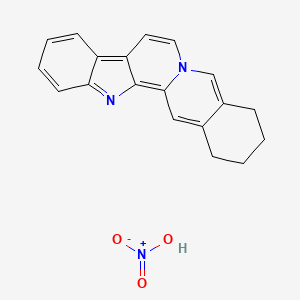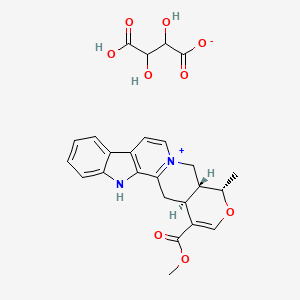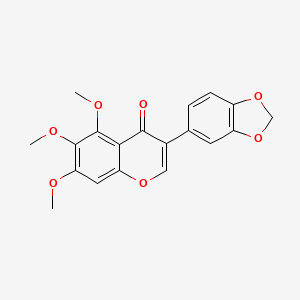
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone is a natural product found in Dipteryx odorata and Cordyla africana with data available.
Applications De Recherche Scientifique
Molecular Mechanisms in Cancer Treatment Genistein, an isoflavone similar to 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, has been extensively studied for its effects on cancer. It exhibits potential beneficial effects on severe diseases, including cancer, by inducing apoptosis, cell cycle arrest, and having antiangiogenic, antimetastatic, and anti-inflammatory effects. The detailed molecular mechanisms of genistein in various cancer models have been well-documented, revealing its interactions with cellular targets and suggesting its potential for novel therapeutic strategies (Tuli et al., 2019).
Cardiovascular Health and Antihypertensive Properties Genistein has also been identified for its cardiovascular health benefits. It exhibits vasodilating, anti-thrombotic, and anti-atherosclerotic properties. The substance is a phyto-oestrogen with estrogenic activity as both an agonist and antagonist. These properties suggest genistein's potential as an anti-hypertensive agent in various experimental models. However, more clinical trials are required to confirm its efficacy (Sureda et al., 2017).
Anti-Inflammatory and Immunomodulatory Effects Research indicates that genistein and similar flavonoids have strong anti-inflammatory activity in vitro and in vivo. Luteolin, a flavonoid similar to 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, has been used in traditional medicine to treat inflammation-related symptoms. The anti-inflammatory activity of luteolin is linked to its regulation of transcription factors such as STAT3, NF-κB, and AP-1 (Aziz et al., 2018).
Antioxidant and Hepatoprotective Properties Flavonoids like genistein are known for their antioxidant properties. They provide protection against free radicals, which are implicated in over a hundred degenerative disorders in humans. These compounds, including 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, are considered promising candidates for new drug development due to their significant antioxidant potential. However, further research on the mechanisms of action and clinical validation is needed (Lawal et al., 2016).
Metabolic Fate and Bioavailability Understanding the metabolic fate of flavonoids is crucial for evaluating their bioavailability and potential health benefits. A study on the metabolic fate of flavan-3-ols highlighted the importance of the gut microbiota in producing significant in vivo metabolites, which have implications for the absorption and efficacy of compounds like 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone (Wiese et al., 2015).
Propriétés
Numéro CAS |
51986-39-1 |
|---|---|
Nom du produit |
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone |
Formule moléculaire |
C19H16O7 |
Poids moléculaire |
356.33 |
Synonymes |
3-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one; Diptodoratidin; Odorantin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



